

# GSK4027 Ki 1.4 nM PCAF GCN5 binding affinity

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**Compound Focus: GSK 4027**

Cat. No.: S529459

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## Quantitative Binding and Selectivity Data

The following tables consolidate all critical quantitative data for GSK4027 from reliable sources [1] [2] [3].

Assay Parameter	Value	Experimental Context
PCAF Bromodomain Ki	1.4 nM	BROMOScan assay (DiscoverX panel) [1] [3].
GCN5 Bromodomain Ki	1.4 nM	BROMOScan assay (DiscoverX panel) [1] [3].
PCAF Bromodomain IC <sub>50</sub>	40 nM	TR-FRET competition assay (recombinant GST-tagged PCAF bromodomain) [1].
Cellular Target Engagement (IC <sub>50</sub> )	60 nM	NanoBRET assay in HEK293 cells (displacement of full-length PCAF from histone H3.3) [1].

Selectivity Parameter	Result	Details
Selectivity over BET Family	≥18,000-fold	Specifically over BRD4 BD1 (pIC <sub>50</sub> < 4.3) [1] [2].
Selectivity vs. Other Bromodomains	≥70-fold	Next most potent off-targets: BRPF3 (Ki = 100 nM), BRD1 (110 nM), FALZ (130 nM), BRPF1 (140 nM)

Selectivity Parameter	Result	Details
		[1].
<b>Selectivity vs. Non-Bromodomain Targets</b>	No off-target binding < 3 $\mu$ M	Tested against 53 biochemical and phenotypic assays in GSK's internal enhanced cross-screening panel (eXP) [1].

## Experimental Protocols for Key Assays

Understanding the experimental methods is crucial for interpreting the data. Here are the detailed methodologies for the core assays cited.

**1. TR-FRET Binding Competition Assay** [1] [3] This assay measured the compound's ability to compete with a fluorescent tracer for binding to the PCAF bromodomain in a biochemical setting.

- **Protein:** Recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).
- **Format:** 384-well plate.
- **Detection System:** A terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand.
- **Readout:** Time-resolved fluorescence resonance energy transfer (TR-FRET). The  $IC_{50}$  value is derived from the displacement curve of the tracer by GSK4027.

**2. BROMOscan Selectivity Profiling** [1] [3] This comprehensive panel assessed binding affinity and selectivity across a wide range of bromodomains.

- **Technology:** Binding sites of target bromodomains are immobilized and incubated with the test compound.
- **Scope:** Profiling against 35 bromodomain targets at DiscoverX.
- **Output:** Direct measurement of dissociation constants (Kd), reported here as  $K_i$  values for GSK4027.

**3. Cellular NanoBRET Target Engagement** [1] This assay confirmed that GSK4027 effectively engages its target in a live-cell context.

- **Cell Line:** HEK293 cells.
- **Engineering:** Cells co-expressed **full-length** PCAF fused to a NanoLuc luciferase and histone H3.3 fused to a HaloTag.
- **Principle:** When the labeled PCAF is bound to H3.3, a BRET (Bioluminescence Resonance Energy Transfer) signal occurs. A test compound that displaces PCAF from H3.3 reduces this signal.

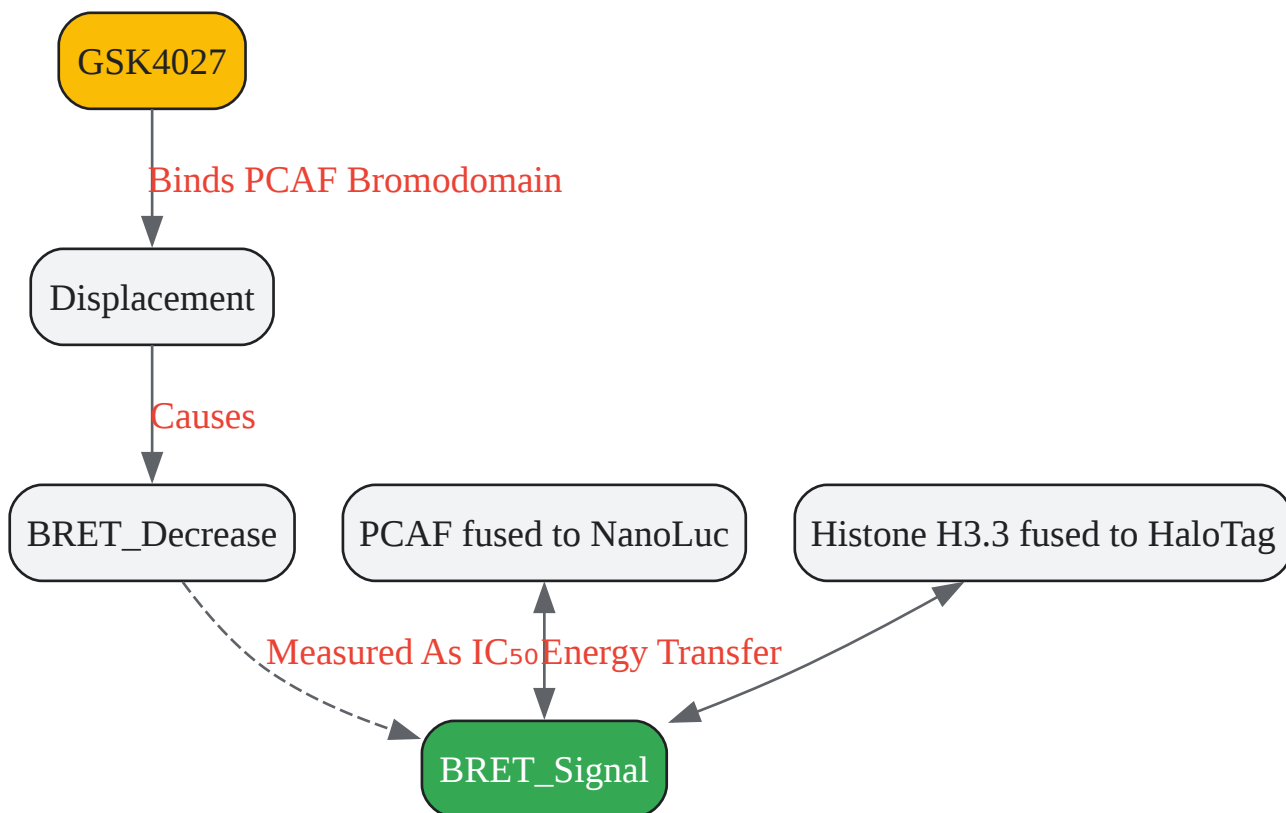
- **Output:** The IC<sub>50</sub> value (60 nM) indicates the concentration at which GSK4027 causes 50% displacement, demonstrating potent cell permeability and target engagement.

## Biological Context of PCAF/GCN5 Bromodomains

GSK4027 targets the bromodomains of **PCAF (KAT2B)** and **GCN5 (KAT2A)**, which are highly homologous lysine acetyltransferases (KATs) [4].

- **Function:** These enzymes are "writers" and "readers" of histone acetylation marks, primarily incorporated into large multi-protein complexes like SAGA and ATAC to regulate gene transcription [4] [5].
- **Bromodomain Role:** The C-terminal bromodomain helps anchor the SAGA complex to acetylated nucleosomes and facilitates cooperative histone acetylation [4]. While dispensable for the HAT activity itself, the bromodomain is critical for full transcriptional function in vivo [4].
- **Research Utility:** Inhibiting the bromodomain with GSK4027 allows researchers to dissect the acetyl-lysine "reader" function of PCAF/GCN5 from their "writer" (HAT) function, which is valuable for understanding their roles in development, retroviral infection, and cancer [1] [4].

The diagram below illustrates the mechanism of GSK4027 cellular action and the experimental readout.



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## Important Considerations for Researchers

- **Use with a Negative Control:** For rigorous research, GSK4027 should be used alongside its enantiomer, **GSK4028**, which is synthetically similar but pharmacologically inactive at the target concentration. This controls for any non-specific or off-target effects [1] [2].
- **Cellular and Physicochemical Properties:** GSK4027 exhibits high solubility and no cytotoxicity in HEK293 cells at concentrations up to 200  $\mu\text{M}$ , making it suitable for cellular assays [1]. It has also shown good artificial membrane permeability (500 nm/s) [3].
- **Data Gap on Direct Competitors:** The available search results provide a deep profile of GSK4027 itself but do not contain equivalent  $K_i$  or cellular potency data for other PCAF/GCN5 bromodomain inhibitors to allow a direct, quantitative side-by-side comparison.

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